molecular formula C18H20N2O3S B2908724 (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 2034997-81-2

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Numéro de catalogue B2908724
Numéro CAS: 2034997-81-2
Poids moléculaire: 344.43
Clé InChI: DEDUUGWMOSLZAR-VAWYXSNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide, commonly known as AZD8797, is a small molecule drug that has gained significant interest in the scientific community due to its potential therapeutic applications. AZD8797 belongs to the class of compounds called positive allosteric modulators (PAMs) which target the metabotropic glutamate receptor 5 (mGluR5) in the central nervous system.

Mécanisme D'action

AZD8797 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) in the central nervous system. mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide such as AZD8797 enhance the activity of mGluR5 by binding to an allosteric site on the receptor, thereby increasing the affinity of the receptor for glutamate, the endogenous ligand.
Biochemical and Physiological Effects
AZD8797 has been shown to have significant biochemical and physiological effects on the central nervous system. In animal models, AZD8797 has been shown to improve cognitive function, reduce anxiety-like behavior, and have antipsychotic-like effects. Moreover, AZD8797 has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of AZD8797 is its high selectivity for mGluR5, which reduces the risk of off-target effects. Moreover, AZD8797 has good pharmacokinetic properties, including high brain penetration and a long half-life, which makes it an attractive candidate for in vivo studies. However, one of the limitations of AZD8797 is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Orientations Futures

AZD8797 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One of the future directions for AZD8797 is to investigate its effects in animal models of depression, anxiety, and addiction. Moreover, the development of more potent and selective mGluR5 (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide could lead to the discovery of new treatments for neurological and psychiatric disorders. Finally, the use of AZD8797 in combination with other drugs, such as antipsychotics or antidepressants, could enhance their therapeutic efficacy and reduce their side effects.

Méthodes De Synthèse

AZD8797 was first synthesized by AstraZeneca in 2013 using a convergent synthesis approach. The synthesis method involves the coupling of two key intermediates, 3-methoxyazetidine and 4-(2-bromoethyl)phenylsulfonamide, followed by a Suzuki-Miyaura cross-coupling reaction with 2-phenyletheneboronic acid to obtain the final product. The synthesis of AZD8797 has been optimized to produce high yields with excellent purity.

Applications De Recherche Scientifique

AZD8797 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that AZD8797 can improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. Moreover, AZD8797 has been shown to have antipsychotic-like effects in animal models of psychosis.

Propriétés

IUPAC Name

(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-18-13-20(14-18)17-9-7-16(8-10-17)19-24(21,22)12-11-15-5-3-2-4-6-15/h2-12,18-19H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUUGWMOSLZAR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.